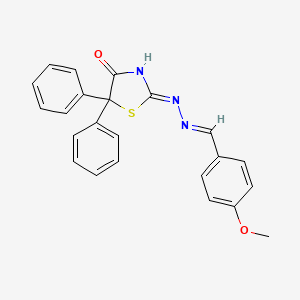![molecular formula C22H28N2O4 B6013307 3-N,3-N,7-N,7-N-tetraethyl-2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxamide](/img/structure/B6013307.png)
3-N,3-N,7-N,7-N-tetraethyl-2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-N,3-N,7-N,7-N-tetraethyl-2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxamide is a complex organic compound with a unique structure that combines elements of furan and benzofuran
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-N,3-N,7-N,7-N-tetraethyl-2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxamide typically involves multiple steps. The initial step often includes the formation of the furan ring, followed by the introduction of the benzofuran moiety. The final steps involve the addition of the tetraethyl and dimethyl groups, as well as the formation of the dicarboxamide functional groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of 3-N,3-N,7-N,7-N-tetraethyl-2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxamide may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
3-N,3-N,7-N,7-N-tetraethyl-2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at various positions on the furan and benzofuran rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the compound.
Wissenschaftliche Forschungsanwendungen
3-N,3-N,7-N,7-N-tetraethyl-2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-N,3-N,7-N,7-N-tetraethyl-2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-N,3-N,7-N,7-N-tetramethyl-2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxamide
- 3-N,3-N,7-N,7-N-tetraethyl-2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate
Uniqueness
3-N,3-N,7-N,7-N-tetraethyl-2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, leading to distinct biological and chemical properties.
Eigenschaften
IUPAC Name |
3-N,3-N,7-N,7-N-tetraethyl-2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-7-23(8-2)21(25)19-13(5)27-17-12-16-18(11-15(17)19)28-14(6)20(16)22(26)24(9-3)10-4/h11-12H,7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDOYSDBXFNGEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(OC2=CC3=C(C=C21)OC(=C3C(=O)N(CC)CC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-fluoro-N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6013231.png)

![methyl 5-{[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}-5-oxopentanoate](/img/structure/B6013250.png)
![2-(4-NITROPHENYL)-4-{(E)-1-[(4-PIPERIDYLMETHYL)AMINO]METHYLIDENE}-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B6013251.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(3-cyclohexen-1-ylmethyl)methanamine](/img/structure/B6013257.png)
![2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B6013270.png)
![(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]amine](/img/structure/B6013276.png)
![2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B6013292.png)


![3-[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6013313.png)
![4-{1-[(4-methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6013320.png)
![2(3H)-Furanone, 3-[(4-nitrophenyl)methylene]-5-phenyl-](/img/structure/B6013326.png)
![2-[(4-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6013335.png)
